Unii-pyz33ylr8A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

THR-18 ist ein 18-mer Peptid, das von der Sequenz des humanen Plasminogenaktivatorinhibitors 1 abgeleitet ist. Diese Verbindung hat in Schlaganfallmodellen ein signifikantes Potenzial für den neuroprotektiven Schutz und die Verbesserung der Thrombolyse durch Gewebs-Plasminogenaktivator gezeigt .

Herstellungsmethoden

Die Herstellung von THR-18 umfasst synthetische Wege, die Peptidsynthesetechniken beinhalten. Das Peptid wird unter Verwendung der Festphasen-Peptidsynthese synthetisiert, die die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Chemische Reaktionsanalyse

THR-18 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Bindung an Gewebs-Plasminogenaktivator. Diese Bindung entkoppelt die vorteilhaften Gerinnsellösenden Eigenschaften des Gewebs-Plasminogenaktivators von seinen schädlichen nicht-fibrinolytischen Wirkungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen den Peptid-Gewebs-Plasminogenaktivator-Komplex, der die Thrombolyse verbessert und gleichzeitig das Risiko einer intrakraniellen Blutung reduziert .

Vorbereitungsmethoden

The preparation of THR-18 involves synthetic routes that include peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Analyse Chemischer Reaktionen

THR-18 undergoes various chemical reactions, including binding to tissue plasminogen activator. This binding uncouples the beneficial clot-dissolving properties of tissue plasminogen activator from its deleterious non-fibrinolytic effects . The major products formed from these reactions include the peptide-tissue plasminogen activator complex, which enhances thrombolysis while reducing the risk of intracranial hemorrhage .

Wissenschaftliche Forschungsanwendungen

THR-18 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neuroprotektion: THR-18 hat sich gezeigt, dass es in Schlaganfallmodellen neuroprotektive Wirkungen durch Reduzierung der Infarktgröße und des Hirnödems bietet.

Biologische Forschung: THR-18 wird in Studien verwendet, die die Modulation der Gewebs-Plasminogenaktivator-Aktivität und ihre Auswirkungen auf die Thrombolyse und den neuroprotektiven Schutz untersuchen.

Wirkmechanismus

THR-18 entfaltet seine Wirkung durch Bindung an eine Stelle am Gewebs-Plasminogenaktivator, die distal zu seinem katalytischen Zentrum liegt. Diese Bindung entkoppelt die vorteilhaften Gerinnsellösenden Eigenschaften des Gewebs-Plasminogenaktivators von seinen schädlichen nicht-fibrinolytischen Wirkungen. Die beteiligten molekularen Ziele umfassen Gewebs-Plasminogenaktivator und Plasminogenaktivatorinhibitor 1 .

Wirkmechanismus

THR-18 exerts its effects by binding to a site on tissue plasminogen activator distal to its catalytic site. This binding uncouples the beneficial clot-dissolving properties of tissue plasminogen activator from its deleterious non-fibrinolytic effects. The molecular targets involved include tissue plasminogen activator and plasminogen activator inhibitor 1 .

Vergleich Mit ähnlichen Verbindungen

THR-18 ist einzigartig in seiner Fähigkeit, die Thrombolyse zu verbessern und gleichzeitig das Risiko einer intrakraniellen Blutung zu verringern. Ähnliche Verbindungen umfassen andere Peptide, die vom Plasminogenaktivatorinhibitor 1 abgeleitet sind, aber THR-18 zeichnet sich durch seine spezifischen Bindungseigenschaften und neuroprotektiven Wirkungen aus .

Eigenschaften

CAS-Nummer |

1383452-03-6 |

|---|---|

Molekularformel |

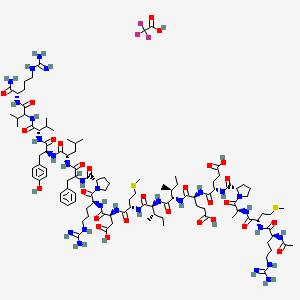

C105H167F3N28O28S2 |

Molekulargewicht |

2390.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |

InChI-Schlüssel |

UNDAPMUKULIMSY-HGKXDEPLSA-N |

SMILES |

O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

THR-18; THR18; THR 18 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.